N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core structure, which is a fused ring system containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and automated systems would enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in cyclo-condensation reactions with other reagents to form heterocyclic derivatives.
Substitution Reactions: The active hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclo-condensation: Using phenacyl bromide in boiling ethanol with triethylamine as a catalyst.
Substitution: Employing different amines and alkyl cyanoacetates under solvent-free conditions or with mild heating.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and arylidene derivatives .
Scientific Research Applications
N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: Its unique chemical properties make it useful in the synthesis of advanced materials.
Biological Studies: The compound can be used to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid
- 4-(2-amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Uniqueness
N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-14(28)27-18-9-7-16(8-10-18)22-19(13-25)24(26)30-21-12-17(11-20(29)23(21)22)15-5-3-2-4-6-15/h2-10,17,22H,11-12,26H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJLUCMRLQBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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